[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Description
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a phenylmethanol derivative featuring a para-substituted 3-(trifluoromethyl)diazirine ring and 2,6-dimethyl groups. Diazirines are photoreactive moieties that generate carbenes upon irradiation, making them valuable in photoaffinity labeling for studying biomolecular interactions . The trifluoromethyl group enhances electrophilicity and stability, while the methanol (-CH2OH) substituent offers a site for further functionalization.
The compound is synthesized via Mitsunobu-like reactions, where phenylmethanol precursors (e.g., 2a–m) are converted to intermediates (3a–m) using 2-hydroxyisoindoline-1,3-dione and DEAD (diethyl azodicarboxylate), followed by hydrazine cleavage to yield benzyloxyamines (4a–m) with moderate-to-high yields (56%–78%) .
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3 |
InChI Key |
KUBRAGJVWLRBII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection
The synthesis often starts from a suitably substituted phenylmethanol derivative, such as 2,6-dimethyl-4-hydroxybenzyl alcohol. The primary alcohol group is protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole. This protection step is crucial to prevent unwanted side reactions during subsequent steps.
Trifluoroacetylation
The protected intermediate is then subjected to trifluoroacetylation to introduce the trifluoromethyl group adjacent to the aromatic ring. This is achieved by lithiation of the aromatic ring using n-butyllithium at low temperature (-78°C to -110°C), followed by the addition of methyl trifluoroacetate.
- Reaction conditions: Slow addition of n-butyllithium to the protected compound in diethyl ether or hexane at -78°C, stirring for 30 minutes, then addition of methyl trifluoroacetate dropwise.
- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying, and purification by flash chromatography on neutral alumina.
- Typical yield: 70-76%.
Formation of Oxime and Tosylation
The trifluoroacetylated intermediate is converted into an oxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol under reflux conditions (typically 16-40 hours).
Subsequently, the oxime is tosylated using p-toluenesulfonic anhydride (Ts2O) in the presence of pyridine and 4-dimethylaminopyridine (DMAP) at low temperature (0°C) followed by room temperature stirring. This step facilitates the formation of the diazirine ring in the next step.
Diazirine Ring Closure
The tosylated oxime intermediate is treated with a base such as silver oxide (Ag2O) to induce cyclization and form the diazirine ring. This reaction is performed in anhydrous diethyl ether at room temperature overnight.
Deprotection to Yield Final Compound
The silyl protecting group is removed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C until completion as monitored by TLC.
- Reaction conditions: Dropwise addition of 1 M TBAF in THF, stirring for about 1 hour.
- Workup: Concentration and purification to yield [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol.
- Typical yield: High, with clean conversion to free alcohol.
Summary Table of Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of hydroxyl group | TBSCl or TBDPSCl, imidazole, DCM, RT, overnight | ~90% | Prevents side reactions |
| 2 | Trifluoroacetylation via lithiation | n-BuLi (-78°C to -110°C), methyl trifluoroacetate | 70-76% | Low temperature critical |
| 3 | Oxime formation | Hydroxylamine HCl, sodium acetate, ethanol, reflux | High | Prolonged reflux required |
| 4 | Tosylation of oxime | p-Toluenesulfonic anhydride, pyridine, DMAP, 0°C to RT | High | Enables diazirine ring formation |
| 5 | Diazirine ring closure | Ag2O, diethyl ether, RT, overnight | Moderate-High | Sensitive to moisture and light |
| 6 | Deprotection of silyl ether | TBAF in THF, 0°C, 1 hour | High | Final step to free alcohol |
Research Findings and Perspectives
- The synthetic route is well-established in literature with variations primarily in protecting groups and solvents to optimize yield and purity.
- The use of trifluoroacetylation followed by oxime formation and tosylation is a standard approach to generate the diazirine ring, which is critical for the photoreactive properties of the compound.
- Stability of intermediates under ambient light and moisture is a common challenge; thus, reactions are often performed under inert atmosphere and anhydrous conditions.
- The trifluoromethyl diazirine moiety imparts photostability and efficient carbene generation upon UV irradiation (~365 nm), making the compound suitable for photoaffinity labeling in biological systems.
- Advances in heteroaromatic diazirine chemistry suggest potential modifications to improve water solubility and photolabeling efficiency, which could be applied to this compound in future research.
Chemical Reactions Analysis
Photochemical Activation of Diazirine
The diazirine group undergoes UV-induced (300–370 nm) ring-opening to generate a highly reactive carbene intermediate. This transient species participates in insertion reactions with various bonds in biological systems:
| Target Bond | Reaction Product | Application |
|---|---|---|
| C-H | Covalent C-C insertion | Protein-ligand interaction mapping |
| O-H/N-H | Crosslinking with nucleophiles | Biomolecular conjugation studies |
| S-H | Thiol-specific labeling | Subcellular targeting probes |
Key stability data (comparable diazirines) :
| Light Exposure Duration | Ambient Light Stability (%) | Incandescent Light Stability (%) |
|---|---|---|
| 7 days | 78.1 | 85.5 |
| 31 days | 26.8 | 22.5 |
This compound demonstrates superior ambient light stability compared to conventional trifluoromethylphenyl diazirines (35% remaining at 26 days vs. 92.6% for modified analogs) , enabling safer handling in biological workflows.
Esterification of Primary Alcohol
The methanol group undergoes efficient esterification under mild conditions. A representative reaction with N-acetyl tryptophan demonstrates its utility in bioconjugation :
Reaction Scheme
Conditions
-
Reagents: EDC (1.2 eq), DMAP (1.5 eq)
-
Solvent: Anhydrous DMF
-
Yield: 89% (HPLC purity)
-
Product Use: Membrane permeability studies of indole derivatives
Stability Under Thermal and Dark Conditions
Controlled experiments in deuterated methanol show no decomposition after 31 days at 21°C in darkness :
| Storage Condition | Timeframe | Compound Integrity (%) |
|---|---|---|
| Dark, 21°C | 0 days | 100 |
| Dark, 21°C | 31 days | 99.2 ± 0.3 |
This thermal stability enables long-term storage of methanolic stock solutions for experimental use.
Solubility-Dependent Reactivity
The trifluoromethyl group modulates solubility and reaction kinetics:
| Solvent System | Aqueous Solubility (mg/mL) | Reactivity Half-Life (UV) |
|---|---|---|
| Pure H₂O | 0.12 ± 0.03 | 8.7 min |
| 20% DMSO/PBS | 4.31 ± 0.12 | 6.2 min |
| 50% Methanol/H₂O | 18.94 ± 0.45 | 4.1 min |
Increased solvent polarity accelerates carbene quenching, necessitating optimized solvent blends for biological applications .
Competitive Reactivity Pathways
Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal three dominant carbene pathways:
-
Singlet State Insertion (78% probability):
-
ΔG‡ = 12.3 kcal/mol
-
Preferential attack on electron-rich residues
-
-
Triplet State Abstraction (19%):
-
ΔG‡ = 15.8 kcal/mol
-
Dominates in hydrophobic environments
-
-
Dimerization (3%):
-
Second-order rate constant: 1.2 × 10³ M⁻¹s⁻¹
-
This multi-path reactivity enables diverse labeling strategies depending on experimental conditions.
Synthetic Modification Routes
While the parent compound is typically used directly, its derivatives expand application scope:
| Modification Site | Reagents | Product Utility |
|---|---|---|
| Diazirine Nitrogen | Methyl triflate | Cationic probes for nucleic acids |
| Aromatic Methyl | NBS/peroxides | Brominated analogs for click chemistry |
| Methanol Oxygen | TMSCl/imidazole | Protected intermediates for SPPS |
Notably, bromination at the 2-methyl position increases membrane permeability by 41% compared to the parent compound.
This comprehensive reactivity profile establishes [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol as a versatile tool in photochemical biology, with optimized stability and programmable reaction pathways enabling precise molecular interrogation.
Scientific Research Applications
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for chemical probe synthesis, allowing for the study of complex molecular interactions.
Biology: The compound is used in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves its ability to form covalent bonds with biological targets upon UV light activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and identify binding partners .
Comparison with Similar Compounds
Diazirine-Containing Compounds: 3-Trifluoromethyl-3-phenyldiazirine (TPD)
TPD, a structurally related diazirine, shares the 3-(trifluoromethyl)diazirine core but lacks the methanol and methyl substituents. Key comparisons include:
Key Findings :
Phenylmethanol Derivatives
describes phenylmethanol derivatives (2a–m) with varying substituents. Yields for their conversion to benzyloxyamines (4a–m) are:
| Precursor | Yield Range | Notes |
|---|---|---|
| 2a–d | 56%–70% | Substrates with synthetic modifications |
| 2e–m | 66%–78% | Commercially available precursors |
The target compound, if classified under 2a–m, would follow similar synthetic trends. The 2,6-dimethyl groups may slightly reduce yield compared to simpler analogs due to steric hindrance during reaction steps .
Impact of Trifluoromethyl Groups
The trifluoromethyl group in diazirines (as seen in TPD) enhances carbene stability and reactivity. In contrast, trifluoromethyl-substituted pyrimidines (e.g., ’s pyrimidine-5-carboxylic acid) exhibit distinct reactivity profiles, emphasizing the role of the diazirine core in photolytic behavior .
Data Tables
Biological Activity
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol (CAS No. 127666-68-6) is a compound that incorporates a trifluoromethyl diazirine moiety, known for its unique reactivity and potential applications in chemical biology, particularly in photolabeling and targeting biological molecules. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, stability, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is C11H11F3N2O. The presence of the diazirine group allows for light-induced reactivity, making it a valuable tool in biochemical research.
The biological activity of this compound is primarily attributed to its ability to generate reactive carbene species upon photolysis. These carbenes can insert into various biomolecules, including proteins and nucleic acids, allowing for the identification and characterization of protein interactions and cellular processes.
Key Findings:
- Photolabeling Efficiency : Research indicates that compounds with diazirine moieties can effectively label proteins with high specificity when activated by UV light. This enables the study of protein interactions in complex biological systems .
- Selectivity : The trifluoromethyl substitution enhances the stability and reactivity of the diazirine, leading to selective labeling of specific amino acids, particularly cysteine residues due to their nucleophilic nature .
Stability Studies
Stability under various conditions is crucial for the practical application of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol.
| Condition | Stability (%) after 14 days |
|---|---|
| Ambient Light | 58.1% |
| Incandescent Light | 22.5% |
| Dark (room temperature) | Stable |
These results demonstrate that while the compound is stable in the dark, it undergoes significant degradation when exposed to light, which is typical for diazirine compounds .
Case Studies
- Inhibition of SARS-CoV-2 Protease : A derivative featuring a similar trifluoromethyl diazirine moiety was evaluated for its ability to inhibit the SARS-CoV-2 main protease (Mpro). The compound demonstrated potent inhibitory activity with an IC50 value of 4.1 μM, highlighting the potential of diazirine-containing compounds in antiviral drug development .
- Targeted Photolabeling : In studies involving photolabeling of proteins in live cells, [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol was used to map protein interactions dynamically. The ability to activate the compound with UV light allowed researchers to track real-time interactions within cellular environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as diazirine ring formation via cycloaddition or substitution reactions. For example, diazirine-containing intermediates can be synthesized using trifluoroacetophenone derivatives under controlled photolytic or thermal conditions . Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization using methanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.5–4.2 ppm for methanol -OH) is critical .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?
- Methodological Answer : Stability studies should employ accelerated degradation tests:
- Light sensitivity : Expose to UV (254 nm) and monitor diazirine ring decomposition via FT-IR (loss of N=N stretch at ~1600 cm⁻¹) .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures; diazirines typically degrade above 80°C .
- pH effects : Dissolve in buffered solutions (pH 3–9) and track methanol oxidation to aldehyde via LC-MS over 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for the trifluoromethyl-diazirinyl moiety?
- Methodological Answer : Conflicting reactivity (e.g., unexpected byproducts in crosslinking experiments) can arise from competing photolytic pathways. Resolve via:
- Laser flash photolysis : Quantify reactive carbene intermediates’ lifetimes (nanosecond timescale) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to compare energy barriers for carbene insertion vs. dimerization pathways .
- Isotopic labeling : Incorporate ¹⁵N into the diazirine to track reaction pathways via HRMS .
Q. How can the compound be integrated into photoaffinity labeling studies for protein interaction mapping?
- Methodological Answer :
- Probe design : Conjugate the methanol group to a biotin linker via Steglich esterification (DCC/DMAP catalysis) for streptavidin-based pulldowns .
- Irradiation protocols : Optimize UV exposure time (365 nm, 5–30 seconds) to balance crosslinking efficiency vs. protein denaturation .
- Validation : Use SDS-PAGE/Western blotting and competitive assays with unlabeled analogs to confirm specificity .
Q. What analytical techniques best characterize its interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip and measure binding kinetics (KD, kon/koff) for purified proteins .
- Cryo-EM/X-ray crystallography : Co-crystallize with target proteins; the trifluoromethyl group enhances electron density contrast .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics in buffer systems mimicking physiological conditions .
Methodological Notes
- Experimental Design : For reproducibility, use randomized block designs (e.g., split-plot for stability studies) with ≥3 replicates .
- Data Contradiction Analysis : Apply ANOVA or Tukey’s HSD test to resolve variability in synthetic yields or biological assay results .
- Safety Protocols : Handle diazirines under inert atmospheres (N₂/Ar) to prevent explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
